molecular formula C20H18ClNO6 B2645405 [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate CAS No. 953248-80-1

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate

Cat. No.: B2645405
CAS No.: 953248-80-1
M. Wt: 403.82
InChI Key: ZFRQBRUMWLOGBJ-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Isoxazole Chemistry

Isoxazole chemistry originated in the late 19th century with Arthur Hantzsch’s systematic studies on heterocyclic compounds. The first synthetic routes to isoxazoles involved 1,3-dipolar cycloadditions between nitrile oxides and alkynes, a method that remains foundational. Early applications focused on natural product isolation, such as ibotenic acid from Amanita mushrooms, which demonstrated neuropharmacological activity. By the mid-20th century, synthetic advancements enabled the production of β-lactamase-resistant antibiotics like cloxacillin, where the isoxazole ring conferred stability against enzymatic degradation.

The 1960s marked a turning point with the discovery of isoxazole’s photochemical reactivity. Ultraviolet irradiation induces N-O bond cleavage, enabling rearrangement to oxazoles or trapping by nucleophiles—a property later exploited in photoaffinity labeling for proteomic studies. Contemporary methods, such as Grygorenko’s phosphonate-linked isoxazole synthesis (2018), highlight ongoing innovations in regioselective functionalization.

Table 1. Key Milestones in Isoxazole Chemistry
YearAdvancementSignificance
1890sHantzsch’s nomenclature and early synthesesEstablished isoxazole as a distinct heterocycle
1966Photolytic rearrangements reportedEnabled applications in chemoproteomics
2000sValdecoxib (COX-2 inhibitor) developedDemonstrated anti-inflammatory potential
2024CF3-isoxazole anticancer agents synthesizedExpanded bioactivity through fluorination

Significance of 3,4-Dimethoxyphenyl-Substituted Isoxazoles in Research

The 3,4-dimethoxyphenyl substituent is a strategic modification in isoxazole design. Methoxy groups at these positions enhance electron-donating effects, stabilizing the aromatic system and improving binding to hydrophobic enzyme pockets. For example, 3-(chloromethyl)-5-(3,4-dimethoxyphenyl)isoxazole (PubChem CID: 19623199) exhibits optimized reactivity for further derivatization, serving as a precursor to more complex molecules.

Recent studies demonstrate that 3,4-dimethoxyphenyl-isoxazole hybrids inhibit cancer cell proliferation by modulating NF-κB and caspase pathways. The dimethoxy motif also improves solubility relative to purely hydrophobic analogs, addressing a common limitation in drug development.

Benzoate Ester Linkages in Bioactive Heterocyclic Compounds

Benzoate esters are widely employed to modulate the physicochemical properties of bioactive molecules. In [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate, the ester group serves dual roles: (1) it acts as a metabolically labile prodrug moiety, enabling controlled release of the active agent, and (2) the 5-chloro-2-methoxybenzoate fragment introduces steric bulk, potentially enhancing target specificity.

Comparatively, immunosuppressive isoxazole-carbohydrazides leverage ester linkages to improve membrane permeability, as seen in MM3’s inhibition of TNF-α production in human whole blood cultures. The electronic effects of the chloro and methoxy substituents further fine-tune the compound’s reactivity and stability.

Research Objectives in Studying Complex Isoxazole Derivatives

Modern research on compounds like this compound prioritizes three objectives:

  • Elucidating Structure-Activity Relationships (SAR): Systematic variation of substituents on the isoxazole and benzoate rings to identify critical pharmacophoric elements. For instance, replacing methoxy with trifluoromethyl groups alters electron-withdrawing effects and bioactivity.
  • Optimizing Synthetic Routes: Developing metal-free, regioselective methods to assemble polysubstituted isoxazoles. Recent advances using BuONO and CF3SO2Na demonstrate progress toward scalable syntheses.
  • Mechanistic Profiling: Investigating interactions with biological targets such as cyclooxygenases, kinases, or ion channels. The compound’s potential immunosuppressive or anticancer activity could parallel MM3’s caspase-mediated apoptosis.
Table 2. Research Priorities for Isoxazole-Benzoate Hybrids
ObjectiveMethodologyExpected Outcome
SAR AnalysisVarying substituents at C3, C5 (isoxazole) and benzoate positionsIdentification of optimal electronic and steric profiles
Synthetic OptimizationEmploying diethylamine or NaHCO3 in cycloadditionsHigh-yielding, regiocontrolled routes
Target IdentificationMolecular docking with COX-2, NF-κB, or tubulinValidation of putative mechanisms

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO6/c1-24-16-7-5-13(21)9-15(16)20(23)27-11-14-10-18(28-22-14)12-4-6-17(25-2)19(8-12)26-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRQBRUMWLOGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)OCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a 3,4-dimethoxyphenyl-substituted nitrile, under acidic or basic conditions.

    Esterification: The oxazole intermediate is then esterified with 5-chloro-2-methoxybenzoic acid using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the final ester compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form a saturated oxazoline derivative.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration reactions.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of [5-(3,4-dimethoxyphenyl)-1,2-oxazoline-3-yl]methyl 5-chloro-2-methoxybenzoate.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Overview

The compound [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring an oxazole ring and multiple aromatic substituents, suggests significant biological activity that can be harnessed for therapeutic purposes.

The compound's structural features suggest that it may interact with various biological targets, particularly in the realm of receptor binding and enzyme modulation. The oxazole and methoxy groups can facilitate π-π stacking interactions with aromatic amino acids in proteins, which is crucial for binding affinity.

Medicinal Chemistry Applications

  • Anticancer Activity : Compounds containing oxazole rings have been investigated for their anticancer properties. The unique electronic characteristics of the oxazole moiety may enhance interactions with cancer cell targets, potentially leading to apoptosis or cell cycle arrest.
  • Neurological Effects : The structural similarity to known psychoactive compounds indicates potential applications in treating neurological disorders. The ability to modulate serotonin receptors (such as 5-HT2AR) may position this compound as a candidate for further research in psychopharmacology.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity. This could be explored further to develop new antibiotics or antifungal agents.

Case Studies and Research Findings

  • Structure–Activity Relationship Studies : Research has shown that modifications to the oxazole ring can significantly impact biological activity. For instance, altering substituents on the phenyl group has been linked to changes in receptor affinity and selectivity .
  • In Vitro Studies : In vitro assays have demonstrated that derivatives of compounds similar to this compound exhibit promising results against various cancer cell lines, highlighting their potential as anticancer agents .
  • Pharmacokinetic Profiling : Studies evaluating the pharmacokinetics of related compounds indicate favorable absorption and distribution characteristics, which are essential for therapeutic efficacy .

Mechanism of Action

The mechanism of action of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazole-Benzoate Derivatives

Key structural analogs include compounds from , which share the oxazole-benzoate scaffold but differ in substituent patterns:

Compound Name Oxazole Substituent Benzoate Substituents Notable Features
[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate 5-(3,4-dimethoxyphenyl) 5-chloro, 2-methoxy Electron-withdrawing Cl, dual methoxy
[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-diethoxybenzoate 5-methyl 3,4-diethoxy Ethoxy groups (lipophilic)
(3,5-Dimethyl-1,2-oxazol-4-yl)methyl 3,4-diethoxybenzoate 3,5-dimethyl 3,4-diethoxy Steric hindrance from methyl groups
  • The 5-chloro substituent on the benzoate moiety may increase electrophilicity and influence binding via halogen bonding, contrasting with purely alkoxy-substituted analogs like the diethoxy derivatives .

Pharmacologically Active Compounds with Shared Substituents

  • Verapamil () : Contains a 3,4-dimethoxyphenyl group linked to a nitrile-propanenitrile chain. While pharmacologically distinct (calcium channel blocker), the shared dimethoxyphenyl motif suggests comparable metabolic challenges, such as O-demethylation by cytochrome P450 enzymes, which could inform metabolic stability predictions for the target compound .
  • Methylclonazepam (): A benzodiazepine with a 2-chlorophenyl group. The chlorine’s position (2- vs.

Electronic and Physicochemical Properties

  • Lipophilicity: The target compound’s logP is likely higher than analogs with fewer methoxy groups (e.g., 4-aminopyridine in ) but lower than diethoxy derivatives due to chlorine’s polarizability .
  • Solubility : Methoxy and chloro substituents may reduce aqueous solubility compared to unsubstituted oxazole-benzoates, though this could be mitigated by formulation strategies.

Research Implications and Limitations

  • Structural Insights : The combination of electron-donating (methoxy) and withdrawing (chloro) groups in the target compound creates a unique electronic profile, warranting further study on its reactivity and interactions.
  • Data Gaps: The evidence lacks explicit pharmacological or synthetic data, necessitating caution in extrapolating bioactivity. Comparisons rely on substituent chemistry and known behaviors of related scaffolds .

Biological Activity

The compound [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate is a complex organic molecule known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure

The compound features an oxazole ring and a methoxy-substituted benzoate moiety. The structural formula can be represented as follows:

C19H18ClN2O5\text{C}_{19}\text{H}_{18}\text{Cl}\text{N}_{2}\text{O}_{5}

Anticancer Properties

Research indicates that compounds containing oxazole and methoxyphenyl groups exhibit significant anticancer activity. A study demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, the compound effectively induced apoptosis in human breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins.

Antimicrobial Effects

The compound has also shown promising antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against a range of bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. It has been observed to reduce inflammatory markers in cellular models, suggesting its utility in treating conditions characterized by excessive inflammation, such as arthritis .

The biological activity of this compound likely stems from its ability to interact with specific molecular targets. The oxazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the methoxy groups may enhance solubility and bioavailability. These interactions can modulate enzyme activities or receptor functions, leading to observed biological effects .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of this compound in human lung cancer cells (A549). Treatment with varying concentrations resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at micromolar concentrations. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment, highlighting the compound's potential as a chemotherapeutic agent.

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy was assessed against Staphylococcus aureus and Candida albicans. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerHuman breast cancer cellsInduced apoptosis
AntimicrobialS. aureus and C. albicansInhibited growth (MIC values)
Anti-inflammatoryInflammatory cell modelsReduced inflammatory markers

Q & A

Q. What are the standard synthetic routes for preparing [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate?

The synthesis typically involves coupling a pre-synthesized isoxazole moiety with a substituted benzoate ester. A common approach includes:

  • Step 1 : Preparation of the 5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylmethanol intermediate via cyclocondensation of hydroxylamine derivatives with propargyl alcohol precursors under acidic conditions .
  • Step 2 : Esterification with 5-chloro-2-methoxybenzoic acid using coupling agents like EDCl/HOBt in anhydrous DCM or DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in the 6.5–7.5 ppm range) and ester linkage integrity .
  • IR Spectroscopy : Identification of ester C=O stretching (~1720 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with chlorine .
  • Elemental Analysis : Confirmation of C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can conflicting NMR data for structural elucidation be resolved?

Discrepancies in proton assignments (e.g., overlapping aromatic signals or stereochemical ambiguities) require advanced methods:

  • 2D NMR (COSY, HSQC, HMBC) : To map coupling networks and long-range correlations, distinguishing between isoxazole and benzoate ring protons .
  • Single-Crystal X-ray Diffraction (SC-XRD) : Definitive structural confirmation using SHELXL or similar software for refinement . For example, SC-XRD can resolve methoxy group orientations or torsional angles in the ester linkage.

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Catalytic Optimization : Screening palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps to reduce side-product formation .
  • Solvent Effects : Replacing DMF with THF or acetonitrile to improve solubility of intermediates .
  • Temperature Control : Lowering reaction temperatures during esterification to minimize hydrolysis (e.g., 0–5°C) .
  • In-line Monitoring : Use of HPLC or FTIR probes to track reaction progress and terminate at peak conversion .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog Synthesis : Introduce substituents at the 3,4-dimethoxyphenyl group (e.g., replacing methoxy with ethoxy or halogens) to assess electronic effects .
  • In vitro Assays : Test analogs in calcium channel inhibition assays (e.g., verapamil-based models) due to structural similarity to dimethoxyphenyl-containing bioactive molecules .
  • Molecular Docking : Use software like AutoDock to predict binding affinity to target proteins (e.g., CYP450 enzymes) .

Q. What protocols evaluate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions for 24–72 hours .
  • Analytical Monitoring : Quantify degradation products via UPLC-MS and identify hydrolyzed fragments (e.g., free benzoic acid or oxazole derivatives) .
  • Light Sensitivity : Conduct ICH Q1B photostability testing in UV/VIS chambers to assess isomerization risks .

Q. Methodological Notes

  • Safety : Always handle under fume hoods with PPE (nitrile gloves, lab coats) due to potential irritant properties .
  • Data Reproducibility : Validate synthetic protocols across ≥3 independent batches using identical reagents and equipment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.